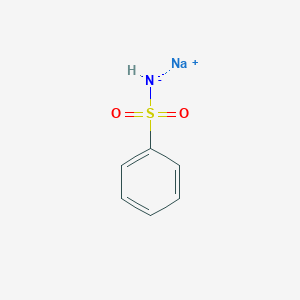
Benzenesulfonamide, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, monosodium salt is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用機序
The mechanism of action of benzenesulfonamide, monosodium salt is related to its ability to inhibit the activity of carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons, a process that is critical for the maintenance of acid-base balance in the body. By inhibiting this enzyme, benzenesulfonamide, monosodium salt can disrupt this process and lead to changes in pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzenesulfonamide, monosodium salt are related to its inhibition of carbonic anhydrase. This can lead to changes in pH, as well as alterations in the activity of other enzymes and proteins that are affected by changes in pH. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a potential target for drug development.
実験室実験の利点と制限
The advantages of using benzenesulfonamide, monosodium salt in lab experiments include its well-characterized mechanism of action and its ability to inhibit carbonic anhydrase, a key enzyme in many biological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on benzenesulfonamide, monosodium salt. Some possible areas of investigation include the development of new drugs that target carbonic anhydrase, the study of the compound's anti-inflammatory and anti-tumor effects, and the exploration of its potential as a tool for studying protein structure and function. Additionally, further research may be needed to fully understand the limitations and potential risks associated with the use of this compound in scientific research.
合成法
Benzenesulfonamide, monosodium salt can be synthesized through a variety of methods, including the reaction of benzenesulfonyl chloride with sodium hydroxide. This reaction results in the formation of the monosodium salt of benzenesulfonamide, which can then be purified and used in further experiments.
科学的研究の応用
Benzenesulfonamide, monosodium salt has been used in a wide range of scientific research applications, including studies of enzyme activity, protein structure, and drug design. This compound is particularly useful in studies of carbonic anhydrase, an enzyme that plays an important role in the regulation of pH in the body.
特性
CAS番号 |
18522-93-5 |
|---|---|
分子式 |
C6H7NNaO2S+ |
分子量 |
179.17 g/mol |
IUPAC名 |
sodium;benzenesulfonylazanide |
InChI |
InChI=1S/C6H6NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H-,7,8,9);/q-1;+1 |
InChIキー |
PTMQOXHDUDYMHB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] |
その他のCAS番号 |
18522-93-5 |
関連するCAS |
98-10-2 (Parent) |
溶解性 |
26.9 [ug/mL] |
同義語 |
Benzenesulfonamide sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



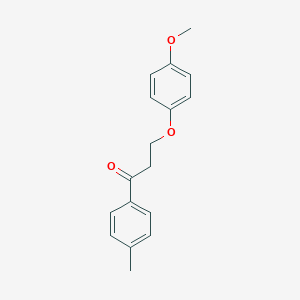
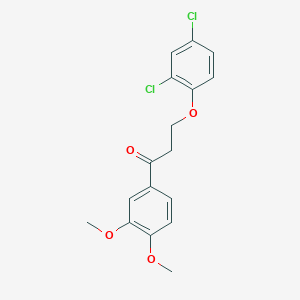
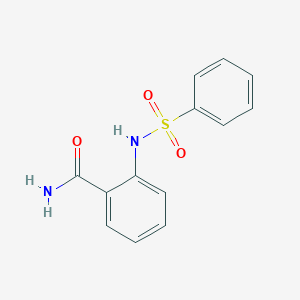
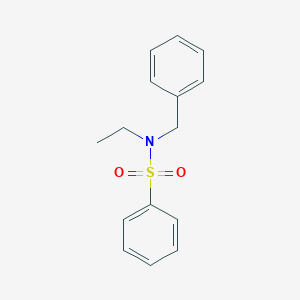
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
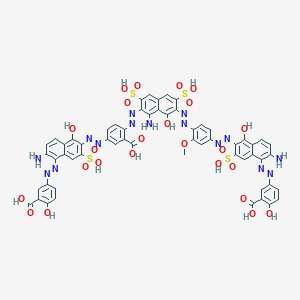
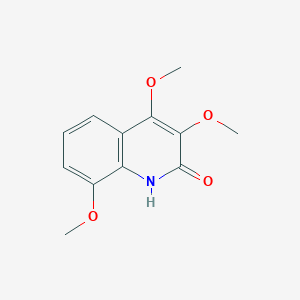
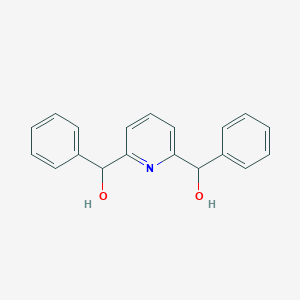
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
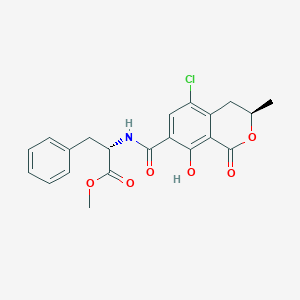
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
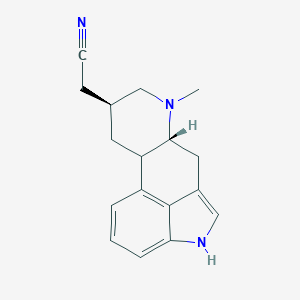
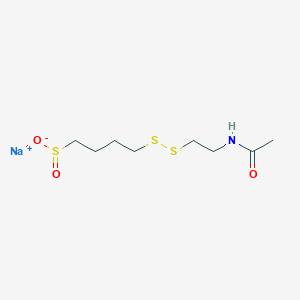
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)